REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=2[OH:13])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Cl[C:22]([O:24][CH3:25])=[O:23]>ClCCl>[C:22](=[O:23])([O:24][CH3:25])[O:13][C:7]1[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:6]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
|
|
Quantity
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1.7 g
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Type
|
reactant
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Smiles
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C1(CCCC1)C1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.09 mL
|
Type
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reactant
|
Smiles
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ClC(=O)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with 3 mL saturated NaHCO3
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Type
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WASH
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Details
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washed with 50% saturated NaHCO3 (1×50 mL) and brine (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
Filtration
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Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C=C1)F)C1CCCC1)(OC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |